N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide
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Overview
Description
N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide is a chemical compound with the molecular formula C14H16N4O and a molecular weight of 256.309 g/mol This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide typically involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters, resulting in the formation of the desired amide compound. The reaction conditions are mild and metal-free, making this method environmentally friendly .
Chemical Reactions Analysis
N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Triazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole: Known for its broad range of applications in biomedicine and material sciences.
4-Phenyl-1H-1,2,3-triazole: Similar in structure but with different substituents, leading to varied biological activities.
3-Bromoimidazo[1,2-a]pyridine: Another heterocyclic compound with significant medicinal applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-phenyltriazol-4-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-4-13(19)15-14(2,3)12-10-18(17-16-12)11-8-6-5-7-9-11/h4-10H,1H2,2-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUPHFKDDFRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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